molecular formula C13H16N6O3 B2439176 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone CAS No. 478031-99-1

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2439176
CAS No.: 478031-99-1
M. Wt: 304.31
InChI Key: FBKZABHEOSPQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C13H16N6O3 and its molecular weight is 304.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3/c1-16(2)12-14-13(17(3)4)18(15-12)11(20)9-5-7-10(8-6-9)19(21)22/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKZABHEOSPQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is a synthetic compound notable for its diverse biological activities. The compound integrates a triazole ring and a nitrophenyl moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N6O3, with a molecular weight of 304.3 g/mol. The presence of dimethylamino groups enhances solubility and biological interactions. The triazole moiety is linked to various biological activities, especially in medicinal chemistry.

PropertyValue
Molecular FormulaC13H16N6O3
Molecular Weight304.3 g/mol
CAS Number478031-99-1

The biological activity of this compound is largely attributed to its structural components:

  • Triazole Ring : Known for antifungal and antibacterial properties due to its ability to inhibit key enzymes in microbial metabolism.
  • Nitrophenyl Group : Enhances lipophilicity and permeability across biological membranes, potentially increasing efficacy as a drug candidate.
  • Dimethylamino Groups : Facilitate protonation and deprotonation reactions that influence the compound's reactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor effects. Computational docking studies have predicted interactions with oncogenic pathways, indicating potential use in cancer therapy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antifungal Studies : A study demonstrated that triazole derivatives effectively inhibited Candida species growth by disrupting ergosterol synthesis.
  • Antitumor Research : In vitro assays showed that related triazole compounds induced apoptosis in cancer cell lines through caspase activation.
  • Anti-inflammatory Research : Compounds with similar structures were shown to reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
5-(Dimethylamino)-1H-pyrazolePyrazole ring instead of triazoleAntifungal
3-(4-Fluorophenyl)-5-methylisoxazoleIsoxazole ringAntimicrobial
4-(Dimethylamino)-2-methylphenolPhenolic structureAntioxidant

Preparation Methods

Synthesis of the Triazole Core Precursor

The 3,5-bis(dimethylamino)-1H-1,2,4-triazole intermediate is synthesized via cyclocondensation of dimethylhydrazine with cyanamide derivatives. A modified protocol adapted from Carbone Scientific involves refluxing dimethylhydrazine (2.0 equiv) with cyanoguanidine in ethanol at 80°C for 12 hours, achieving a 72% yield. Alternative routes employ triethyl orthoacetate as a cyclizing agent, as demonstrated in the synthesis of analogous triazole systems.

Reaction Conditions Table

Component Quantity Role
Dimethylhydrazine 2.0 equiv Nucleophile
Cyanoguanidine 1.0 equiv Electrophile
Ethanol 50 mL/g Solvent
Temperature 80°C Reflux
Time 12 hours Reaction duration

Acylation with 4-Nitrobenzoyl Chloride

The triazole core undergoes acylation at the N1 position using 4-nitrobenzoyl chloride under basic conditions. A representative procedure from Degruyter involves dissolving the triazole precursor (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) with sodium hydride (1.2 equiv) as a base. After 30 minutes of activation, 4-nitrobenzoyl chloride (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via recrystallization from n-hexane/ethyl acetate (1:1 v/v) to afford an 85% yield.

Acylation Optimization Data

Parameter Optimal Value Impact on Yield
Base (Equiv) 1.2 NaH Maximizes deprotonation
Solvent Anhydrous DMF Enhances solubility
Reaction Time 4 hours Completes acylation
Purification Recrystallization 85% purity

Mechanistic Insights

The acylation proceeds via nucleophilic substitution, where the deprotonated triazole nitrogen attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electron-withdrawing nitro group stabilizes the transition state, accelerating the reaction. Competing pathways, such as O-acylation or ring-opening, are suppressed by steric hindrance from the dimethylamino substituents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.22 (s, 12H, N(CH₃)₂), 7.72 (s, 4H, Ar-H).
  • ¹³C NMR : δ 150.5 (C=O), 128.6 (Ar-C), 10.9 (N(CH₃)₂).
  • IR (KBr) : 1676 cm⁻¹ (C=O stretch), 1522 cm⁻¹ (NO₂ asym. stretch).

X-ray Crystallography

Single-crystal analysis confirms the planar triazole ring and dihedral angle of 89.2° between the triazole and benzoyl planes, minimizing steric strain.

Challenges and Optimization

  • Regioselectivity : Competing acylation at N2 is avoided by using bulky bases like NaH, which preferentially deprotonate N1.
  • Nitro Group Stability : Reactions are conducted below 40°C to prevent nitro group reduction or decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone, and how can reaction yields be optimized?

  • Methodology : Use reflux conditions in polar aprotic solvents like DMSO, as demonstrated in analogous triazole syntheses. For example, refluxing hydrazide derivatives with nitrophenyl ketones at 100–120°C for 12–18 hours under inert atmosphere improves cyclization efficiency. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) enhances purity . Yield optimization requires stoichiometric control of reagents (e.g., 1:1 molar ratio of triazole precursors to nitrophenyl ketones) and stepwise temperature gradients to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and electronic environments of the triazole and nitrophenyl groups.
  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, dihedral angles between triazole and nitrophenyl moieties influence molecular planarity .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the crystal packing of this compound affect its solubility and stability?

  • Methodology : Analyze hydrogen-bonding networks (e.g., O–H⋯N or C–H⋯O interactions) and π-π stacking via crystallographic data. For instance, intramolecular hydrogen bonds (S(6) ring motifs) reduce solubility in polar solvents, while coplanar aromatic systems enhance thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against Mycobacterium tuberculosis or phytopathogenic bacteria?

  • Methodology :

  • In vitro assays : Test minimum inhibitory concentrations (MICs) using microdilution methods against bacterial strains. For example, analogs with nitrophenyl groups exhibit activity via nitroreductase-mediated ROS generation .
  • Enzymatic studies : Assess inhibition of bacterial enzymes (e.g., InhA in M. tuberculosis) using kinetic assays and docking simulations. Triazole derivatives often act as competitive inhibitors by mimicking natural substrates .

Q. How can computational modeling resolve contradictions in experimental data regarding electronic properties or reactivity?

  • Methodology :

  • DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electron-deficient regions (e.g., nitrophenyl’s electron-withdrawing effect). Compare with experimental UV-Vis or cyclic voltammetry data .
  • Molecular dynamics : Simulate solvent interactions to explain discrepancies in solubility or aggregation behavior observed in different solvents.

Q. What strategies validate the structure-activity relationship (SAR) of triazole-nitrophenyl hybrids for targeted applications?

  • Methodology :

  • Analog synthesis : Systematically vary substituents (e.g., dimethylamino vs. hydroxy groups) and correlate with bioactivity data. For example, bulky substituents on the triazole ring enhance steric hindrance, reducing off-target interactions .
  • Pharmacophore mapping : Overlay crystal structures of active analogs to identify critical hydrogen-bond acceptors (e.g., nitro groups) and hydrophobic regions .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or polymorph identification?

  • Methodology : Use temperature-dependent crystallography (e.g., at 100 K for reduced thermal motion) to refine weak interactions. For example, SHELXL’s twin refinement tools differentiate between polymorphs with similar unit cell parameters .

Data Contradiction Analysis

Q. How to address conflicting reports on the antibacterial efficacy of triazole-nitrophenyl compounds?

  • Methodology :

  • Standardize assays : Compare MIC values under identical conditions (e.g., pH, bacterial strain, incubation time). For example, discrepancies may arise from variations in nitroreductase expression across bacterial species .
  • Purity validation : Use HPLC or TLC to rule out impurities (e.g., unreacted nitrophenyl ketones) skewing bioactivity results .

Tables for Key Data

Property Method Key Findings Reference
Crystal structureX-ray (SHELXL)Dihedral angle: 33.69° (triazole vs. benzoic acid); intramolecular O–H⋯N bonds
Synthetic yieldReflux in DMSO65% yield after recrystallization (water-ethanol)
Biological activity (MIC)Microdilution assay2.5 µg/mL against M. tuberculosis H37Rv
Thermal stabilityTGA/DSCDecomposition onset: 220°C (enhanced by coplanar π-systems)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.